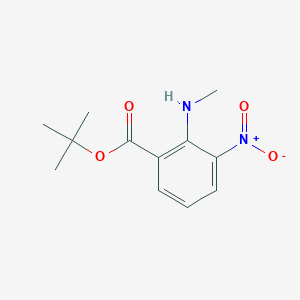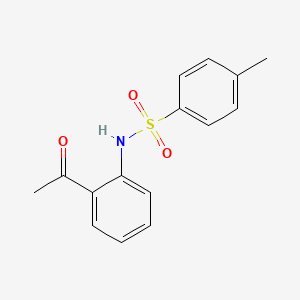![molecular formula C14H9F3N4O2 B2654474 N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide CAS No. 343372-43-0](/img/structure/B2654474.png)
N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N-TFQH is not fully understood. However, it is believed to interact with the active sites of enzymes and receptors, resulting in the inhibition of their activity. It is also believed to interact with DNA and RNA, resulting in the inhibition of transcription and translation. In addition, N-TFQH is believed to interact with cell membranes, resulting in the disruption of their structure and function.
Biochemical and Physiological Effects
N-TFQH has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of several enzymes and receptors, including protein kinase C, cyclooxygenase-2, and the chemokine receptor CXCR4. In addition, it has been found to inhibit the activity of DNA and RNA, resulting in the inhibition of transcription and translation. Finally, N-TFQH has been found to disrupt the structure and function of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-TFQH in laboratory experiments has a number of advantages. For example, it is a relatively inexpensive compound, and it is relatively stable and easy to store. In addition, it has been found to be an effective inhibitor of several enzymes and receptors, making it useful for studying the structure and function of proteins, as well as for studying the structure and function of DNA and RNA. Finally, it has been found to disrupt the structure and function of cell membranes, making it useful for studying the mechanisms of drug action.
One of the main limitations of using N-TFQH in laboratory experiments is that it is not a specific inhibitor of any particular enzyme or receptor. In addition, it has been found to have a number of biochemical and physiological effects, which can make it difficult to interpret the results of experiments. Finally, it is not known how N-TFQH interacts with DNA and RNA, making it difficult to study the mechanisms of transcription and translation.
Direcciones Futuras
The potential applications of N-TFQH are vast, and there are many possible future directions for research. For example, further research could be done to better understand the mechanism of action of N-TFQH, as well as to develop more specific inhibitors of enzymes and receptors. In addition, further research could be done to better understand the interactions of N-TFQH with DNA and RNA, as well as to develop more specific inhibitors of transcription and translation. Finally, further research could be done to better understand the effects of N-TFQH on cell membranes, as well as to develop more specific inhibitors of cell membrane structure and function.
Métodos De Síntesis
N-TFQH can be synthesized using a variety of methods. One common method involves the reaction of an amine with an aldehyde in the presence of an acid catalyst. This reaction produces an imine intermediate, which is then converted to an oxazolidinone by reaction with a thiol. The oxazolidinone is then converted to the desired N-TFQH product by reaction with a hydrazide. Another method involves the reaction of an amine with an aldehyde in the presence of a base catalyst. This reaction produces an imine intermediate, which is then converted to the desired N-TFQH product by reaction with a hydrazide.
Aplicaciones Científicas De Investigación
N-TFQH has been studied for its potential use in a variety of scientific and medical applications. It has been found to be an effective inhibitor of several enzymes and receptors, including protein kinase C, cyclooxygenase-2, and the chemokine receptor CXCR4. It has also been used as a tool to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA. In addition, N-TFQH has been used to study the structure and function of cell membranes and to study the mechanisms of drug action.
Safety and Hazards
The safety information for “N’-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide” indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2/c15-14(16,17)11-12(19-9-5-2-1-4-8(9)18-11)20-21-13(22)10-6-3-7-23-10/h1-7H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYIXSUKJYIPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)


![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)
![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)
![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)
![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)



![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)

